![molecular formula C18H21N5O3S B1213509 Revospirone CAS No. 95847-87-3](/img/structure/B1213509.png)
Revospirone
Overview
Description
Revospirone (Bay Vq 7813) is an azapirone drug that was patented as a veterinary tranquilizer but was never marketed . It acts as a selective 5-HT 1A receptor partial agonist . Similarly to other azapirones such as buspirone, revospirone produces 1-(2-pyrimidinyl)piperazine (1-PP) as an active metabolite .
Molecular Structure Analysis
The molecular formula of Revospirone is C18H21N5O3S . Its exact mass is 387.14 and its molecular weight is 387.460 . The elemental composition is: Carbon ©, 55.80%; Hydrogen (H), 5.46%; Nitrogen (N), 18.08%; Oxygen (O), 12.39%; Sulfur (S), 8.27% .
Scientific Research Applications
Veterinary Medicine
Revospirone: was initially patented as a veterinary tranquilizer, although it was never marketed . Its action as a selective 5-HT1A receptor partial agonist suggests potential applications in veterinary medicine for behavior modification or stress reduction in animals. This could be particularly useful in managing anxiety-related disorders in pets or livestock, improving animal welfare and potentially productivity.
Neuroscience
In neuroscience, Revospirone ’s role as a 5-HT1A receptor partial agonist could be significant for studying neural pathways related to mood and anxiety disorders . It may serve as a tool for understanding the neurochemical basis of these conditions and could be used in the development of new therapeutic agents targeting the serotonergic system.
Pharmacology
Revospirone: ’s pharmacological profile suggests its utility in exploring the effects of serotonergic modulation . It could be used in pharmacological studies to investigate the efficacy and safety of serotonergic agents, potentially leading to the development of new drugs with improved therapeutic profiles for the treatment of psychiatric disorders.
Biochemistry
In biochemistry, Revospirone could be used to study the interaction between drugs and cellular receptors . Understanding these interactions at a molecular level is crucial for the design of drugs with specific actions and minimal side effects. Revospirone’s biochemical interactions could provide insights into the modulation of receptor activity and downstream signaling pathways.
Molecular Biology
Revospirone: may have applications in molecular biology research, particularly in studies involving receptor-ligand interactions and signal transduction pathways . Its ability to bind selectively to 5-HT1A receptors could be utilized in assays designed to screen for compounds with similar or antagonistic properties, aiding in the discovery of novel molecular entities.
Clinical Trials
While Revospirone itself may not be currently involved in clinical trials, its pharmacological action could inform the design of trials for new serotonergic drugs . Insights gained from research on Revospirone could help in establishing dosing regimens, safety profiles, and efficacy markers for clinical evaluation of new therapeutic agents.
Mechanism of Action
Target of Action
Revospirone, an azapirone drug, primarily targets the 5-HT1A receptor , where it acts as a partial agonist . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and the regulation of various physiological processes. In addition to this, Revospirone also produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which acts as an α2-adrenergic receptor antagonist .
Mode of Action
This action can modulate the release of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions . The active metabolite 1-PP antagonizes α2-adrenergic receptors, which can influence the release of norepinephrine, another neurotransmitter .
Pharmacokinetics
Like other azapirones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (producing the active metabolite 1-pp), and excreted via the kidneys .
Result of Action
The molecular and cellular effects of Revospirone’s action are primarily related to its modulation of neurotransmission via the 5-HT1A and α2-adrenergic receptors. By influencing the activity of these receptors, Revospirone can alter the release and reuptake of serotonin and norepinephrine, potentially impacting mood, anxiety, and other neurological functions .
Safety and Hazards
properties
IUPAC Name |
1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLTZRTXQLNGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241982 | |
Record name | Revospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Revospirone | |
CAS RN |
95847-87-3 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Revospirone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVOSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the focus of the research paper and its relevance to Revospirone?
A: The research paper focuses on understanding the structure-activity relationship (SAR) of saccharin derivatives, specifically those analogous to Ipsapirone and Revospirone []. While the abstract doesn't provide detailed results, it highlights the use of radioligand binding studies and computational modeling. These methods are crucial for:
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